Neflamapimod

Content Navigation

- 1. General Information

- 2. Neflamapimod (CAS 209410-46-8): A Brain-Penetrant p38α MAPK Inhibitor for CNS Research

- 3. Procurement Alert: Why Brain Penetrance and Selectivity Preclude p38 Inhibitor Substitution for Neflamapimod

- 4. Quantitative Evidence: CNS Exposure and Isoform Selectivity of Neflamapimod

CNS neuroinflammation research requires in-brain target engagement, yet many p38 inhibitors fail to cross the BBB. Neflamapimod (VX-745) solves this with high CNS exposure and p38α selectivity. Key advantages: • High brain-to-plasma ratio ensures direct CNS activity in Alzheimer's/DLB models. • 22-fold selectivity for p38α over p38β reduces off-target confounding. • Orally bioavailable tool compound validated in clinical trials for translational studies. SMolecule supplies this research-grade compound with full analytical documentation.

CAS Number

Product Name

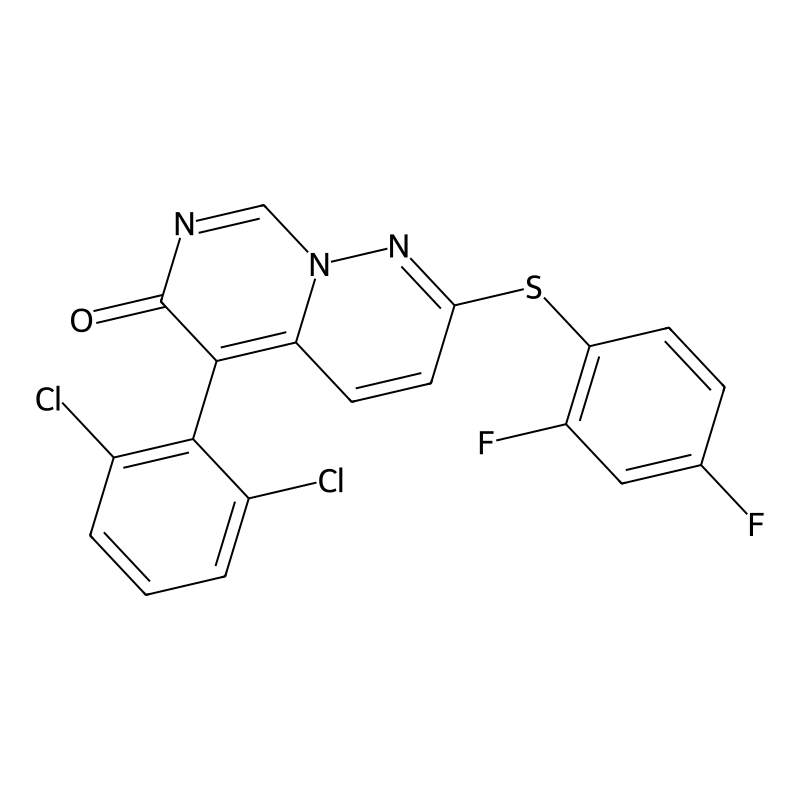

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Neflamapimod (VX-745) is a selective, orally bioavailable, and brain-penetrant small molecule inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK). This kinase is a key regulator of the inflammatory response to cellular stress and has been implicated in the synaptic dysfunction and neuroinflammation associated with neurodegenerative disorders, including Alzheimer's disease (AD) and Dementia with Lewy Bodies (DLB). Neflamapimod's defining, procurement-relevant characteristic is its ability to achieve significant concentrations in the central nervous system (CNS), making it a critical tool for in vivo studies of neuroinflammation and synaptic plasticity where target engagement in the brain is required.

Research Fit

References

- [1] Alam, J. J., Jiang, Y., & Nixon, R. A. (2017). Antagonism of p38 MAPK alpha (p38α) reverses APP-induced endosomal abnormalities and lysosomal dysfunction in Down Syndrome fibroblasts. Presented at the Alzheimer's Association International Conference (AAIC).

- [2] Alam, J. J. (2017). Neflamapimod: Clinical Phase 2b-Ready Oral Small Molecule Inhibitor of p38α to Reverse Synaptic Dysfunction in Early Alzheimer's Disease. The Journal of Prevention of Alzheimer's Disease, 4(4), 273–278.

- [3] Jiang, Y., et al. (2022). Preclinical and randomized clinical evaluation of the p38α kinase inhibitor neflamapimod for basal forebrain cholinergic degeneration. Nature Communications, 13(1), 5308.

- [4] Yasuda, S., Sugiura, H., Tanaka, H., Takigami, S., & Yamagata, K. (2011). p38 MAP kinase inhibitors as potential therapeutic drugs for neural diseases. Central nervous system agents in medicinal chemistry, 11(1), 45–59.

- [5] Munoz, L., & Ammit, A. J. (2010). Targeting p38 MAPK pathway for the treatment of Alzheimer's disease. Neuropharmacology, 58(3), 561-568.

- [6] Prins, N. D., et al. (2021). A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor neflamapimod in mild Alzheimer's disease. Alzheimer's research & therapy, 13(1), 106.

- [7] CervoMed Inc. (2026). CervoMed Announces Selection of Formulation and Dosing Regimen for Planned Phase 3 Trial in Patients with Dementia with Lewy Bodies. GlobeNewswire.

Substituting Neflamapimod with other p38 MAPK inhibitors is not viable for CNS-focused research due to critical differences in blood-brain barrier (BBB) penetration and isoform selectivity. Many first-generation p38 inhibitors, such as the widely used tool compound SB203580, have poor CNS exposure, rendering them unsuitable for in vivo neurological models where target engagement in the brain is essential. Furthermore, compounds like Losmapimod inhibit both p38α and p38β isoforms, which can confound results, as p38α is the primary isoform implicated in neuronal synaptic dysfunction. Neflamapimod was specifically advanced for its robust brain penetrance and high selectivity for p38α over p38β, a combination of properties not shared by many common in-class alternatives, making it non-interchangeable for studies requiring precise, in-brain target inhibition.

Substitution Risk

References

- [1] Watterson, D. M., et al. (2013). A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model. Journal of neuroinflammation, 10, 156.

- [2] Alzheimer's Drug Discovery Foundation. (2023). p38α MAPK Inhibitors Cognitive Vitality Report.

- [3] Duffy, J. P., et al. (2011). The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. ACS Medicinal Chemistry Letters, 2(10), 758–763.

Demonstrated Human Brain Penetrance: High Cerebrospinal Fluid (CSF) to Plasma Ratio

In a Phase 2a clinical study involving patients with early-stage Alzheimer's disease, Neflamapimod demonstrated robust penetration of the human blood-brain barrier. The measured ratio of its concentration in cerebrospinal fluid (CSF) to its unbound concentration in plasma was approximately 1.2. This high ratio confirms that the compound effectively reaches its target tissue, the brain, at therapeutically relevant levels, a critical property often lacking in other kinase inhibitors originally developed for peripheral indications.

| Evidence Dimension | CSF to Unbound Plasma Concentration Ratio |

| Target Compound Data | ~1.2 (in humans) |

| Comparator Or Baseline | A ratio >1.0 indicates excellent CNS penetration. |

| Quantified Difference | N/A (Demonstrates high absolute performance) |

| Conditions | Phase 2a clinical study in patients with early-stage Alzheimer's disease. |

This quantitative evidence of brain exposure is a primary procurement justification for any in vivo research on CNS disorders, as it ensures the compound reaches its intended site of action.

High Selectivity for p38α Over p38β Isoform

Neflamapimod exhibits high selectivity for the target p38α isoform. In enzymatic assays, it inhibited p38α with an IC50 of 10 nM, while its inhibition of the closely related p38β isoform was significantly weaker, with an IC50 of 220 nM. This represents a 22-fold selectivity for p38α. In contrast, other inhibitors like Losmapimod inhibit both isoforms to a similar extent. This selectivity is critical for attributing observed effects specifically to the inhibition of p38α, which is predominantly implicated in neuroinflammation and synaptic dysfunction, thereby reducing the risk of confounding results from p38β inhibition.

| Evidence Dimension | Enzymatic Inhibition (IC50) |

| Target Compound Data | p38α: 10 nM; p38β: 220 nM |

| Comparator Or Baseline | Losmapimod: Inhibits both p38α and p38β to a similar extent. |

| Quantified Difference | 22-fold higher potency for p38α over p38β |

| Conditions | In vitro enzymatic assays. |

High isoform selectivity ensures that experimental outcomes are attributable to the specific target, increasing data reliability and reducing ambiguity from off-target effects.

Functional Efficacy: Reversal of Synaptic and Cognitive Deficits in Preclinical In Vivo Models

In a preclinical model using aged rats with cognitive deficits, treatment with Neflamapimod for 17 days fully reversed learning deficits in the Morris water maze test. The performance of aged rats treated with an optimal dose of Neflamapimod was significantly better than vehicle-treated aged rats (p=0.007 for latency) and became statistically similar to that of young, healthy rats. This functional outcome, directly linked to its brain-penetrant p38α inhibition, provides strong evidence of its utility in models where restoring synaptic function is the primary endpoint, a result not achievable with non-brain-penetrant inhibitors.

| Evidence Dimension | Morris Water Maze Latency (Learning) |

| Target Compound Data | Performance statistically similar to young control rats (p=0.007 vs. aged control) |

| Comparator Or Baseline | Vehicle-treated aged rats with significant learning deficits. |

| Quantified Difference | Statistically significant reversal of age-induced learning deficit. |

| Conditions | 20- to 22-month old rats treated for 17 days. |

This demonstrates that the compound's biochemical properties translate into meaningful functional recovery in a relevant in vivo model, justifying its selection for behavioral and systems-level neuroscience research.

In Vivo Studies of Neurodegenerative Disease Requiring CNS Target Engagement

For preclinical animal models of Alzheimer's disease, Dementia with Lewy Bodies, or stroke, where the therapeutic hypothesis depends on inhibiting p38α kinase within the brain. Neflamapimod's proven high brain-to-plasma concentration ratio ensures that observed effects on neuroinflammation, synaptic markers, or behavioral outcomes are the result of direct CNS activity.

Investigating Synaptic Plasticity and Cognitive Function

As a tool compound in behavioral neuroscience to probe the role of central p38α in learning and memory. Its demonstrated ability to reverse cognitive deficits in aged animal models makes it a validated choice for studies aiming to pharmacologically restore synaptic function.

Cellular and Ex Vivo Assays Requiring a Highly Selective p38α Inhibitor

In experiments using primary neurons, microglia, or brain slice cultures where it is critical to distinguish the effects of p38α inhibition from those of p38β. Neflamapimod's 22-fold selectivity for the alpha isoform provides greater confidence in attributing downstream signaling changes specifically to p38α.

Translational Research Validating p38α as a CNS Drug Target

For studies aiming to bridge preclinical findings with clinical potential. As Neflamapimod has undergone human clinical trials, using it in preclinical models provides a direct translational link, strengthening the rationale for target validation and further development.

Application Fit Matrix

References

- [1] Alam, J. J., et al. (2020). Subacute Treatment with the p38α Kinase Inhibitor Neflamapimod Promotes Functional Recovery after Ischemic Stroke. Journal of Cerebral Blood Flow & Metabolism, 40(1_suppl), 289-300.

- [2] Alam, J. J. (2015). Selective Brain-Targeted Antagonism of p38 MAPKalpha Reduces Hippocampal IL-1beta Levels and Improves Morris Water Maze Performance in Aged Rats. Journal of Alzheimer's disease, 48(1), 219–227.

- [4] Prins, N. D., et al. (2021). A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor neflamapimod in mild Alzheimer's disease. Alzheimer's research & therapy, 13(1), 106.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

KEGG Target based Classification of Drugs

Serine/threonine kinases

CMGC group

P38 [HSA:1432 5600 5603 6300] [KO:K04441]

Other CAS

Wikipedia

2: Alam JJ. Selective Brain-Targeted Antagonism of p38 MAPKα Reduces Hippocampal IL-1β Levels and Improves Morris Water Maze Performance in Aged Rats. J Alzheimers Dis. 2015;48(1):219-27. doi: 10.3233/JAD-150277. PubMed PMID: 26401942.

3: Pradal J, Zuluaga MF, Maudens P, Waldburger JM, Seemayer CA, Doelker E, Gabay C, Jordan O, Allémann E. Intra-articular bioactivity of a p38 MAPK inhibitor and development of an extended-release system. Eur J Pharm Biopharm. 2015 Jun;93:110-7. doi: 10.1016/j.ejpb.2015.03.017. Epub 2015 Mar 30. PubMed PMID: 25836052.

4: McGuire VA, Gray A, Monk CE, Santos SG, Lee K, Aubareda A, Crowe J, Ronkina N, Schwermann J, Batty IH, Leslie NR, Dean JL, O'Keefe SJ, Boothby M, Gaestel M, Arthur JS. Cross talk between the Akt and p38α pathways in macrophages downstream of Toll-like receptor signaling. Mol Cell Biol. 2013 Nov;33(21):4152-65. doi: 10.1128/MCB.01691-12. Epub 2013 Aug 26. PubMed PMID: 23979601; PubMed Central PMCID: PMC3811899.

5: Tsai YR, Wang YJ, Lee MR, Hsu MF, Wang JP. p38 Mitogen-activated protein kinase and extracellular signal-regulated kinase signaling pathways are not essential regulators of formyl peptide-stimulated p47(phox) activation in neutrophils. Eur J Pharmacol. 2013 Feb 15;701(1-3):96-105. doi: 10.1016/j.ejphar.2013.01.003. Epub 2013 Jan 21. PubMed PMID: 23348708.

6: Azevedo R, van Zeeland M, Raaijmakers H, Kazemier B, de Vlieg J, Oubrie A. X-ray structure of p38α bound to TAK-715: comparison with three classic inhibitors. Acta Crystallogr D Biol Crystallogr. 2012 Aug;68(Pt 8):1041-50. doi: 10.1107/S090744491201997X. Epub 2012 Jul 17. PubMed PMID: 22868770.

7: Duffy JP, Harrington EM, Salituro FG, Cochran JE, Green J, Gao H, Bemis GW, Evindar G, Galullo VP, Ford PJ, Germann UA, Wilson KP, Bellon SF, Chen G, Taslimi P, Jones P, Huang C, Pazhanisamy S, Wang YM, Murcko MA, Su MS. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. ACS Med Chem Lett. 2011 Jul 28;2(10):758-63. doi: 10.1021/ml2001455. eCollection 2011 Oct 13. PubMed PMID: 24900264; PubMed Central PMCID: PMC4018046.

8: Selness SR, Boehm TL, Walker JK, Devadas B, Durley RC, Kurumbail R, Shieh H, Xing L, Hepperle M, Rucker PV, Jerome KD, Benson AG, Marrufo LD, Madsen HM, Hitchcock J, Owen TJ, Christie L, Promo MA, Hickory BS, Alvira E, Naing W, Blevis-Bal R, Devraj RV, Messing D, Schindler JF, Hirsch J, Saabye M, Bonar S, Webb E, Anderson G, Monahan JB. Design, synthesis and activity of a potent, selective series of N-aryl pyridinone inhibitors of p38 kinase. Bioorg Med Chem Lett. 2011 Jul 1;21(13):4059-65. doi: 10.1016/j.bmcl.2011.04.120. Epub 2011 May 13. PubMed PMID: 21640588.

9: Verkaar F, van der Doelen AA, Smits JF, Blankesteijn WM, Zaman GJ. Inhibition of Wnt/β-catenin signaling by p38 MAP kinase inhibitors is explained by cross-reactivity with casein kinase Iδ/ɛ. Chem Biol. 2011 Apr 22;18(4):485-94. doi: 10.1016/j.chembiol.2011.01.015. PubMed PMID: 21513885.

10: Bagley MC, Davis T, Dix MC, Fusillo V, Pigeaux M, Rokicki MJ, Kipling D. Gram-scale synthesis of the p38α MAPK-inhibitor VX-745 for preclinical studies into Werner syndrome. Future Med Chem. 2010 Sep;2(9):1417-27. doi: 10.4155/fmc.10.217. PubMed PMID: 21426137.

11: Chopra P, Kulkarni O, Gupta S, Bajpai M, Kanoje V, Banerjee M, Bansal V, Visaga S, Chatterjee M, Chaira T, Shirumalla RK, Verma AK, Dastidar SG, Sharma G, Ray A. Pharmacological profile of AW-814141, a novel, potent, selective and orally active inhibitor of p38 MAP kinase. Int Immunopharmacol. 2010 Apr;10(4):467-73. doi: 10.1016/j.intimp.2010.01.007. Epub 2010 Jan 20. PubMed PMID: 20093202.

12: Bagley MC, Davis T, Dix MC, Fusillo V, Pigeaux M, Rokicki MJ, Kipling D. Microwave-assisted Ullmann C-S bond formation: synthesis of the P38alpha MAPK clinical candidate VX-745. J Org Chem. 2009 Nov 6;74(21):8336-42. doi: 10.1021/jo9017155. PubMed PMID: 19778055.

13: Genovese MC. Inhibition of p38: has the fat lady sung? Arthritis Rheum. 2009 Feb;60(2):317-20. doi: 10.1002/art.24264. PubMed PMID: 19180514.

14: Brown KK, Heitmeyer SA, Hookfin EB, Hsieh L, Buchalova M, Taiwo YO, Janusz MJ. P38 MAP kinase inhibitors as potential therapeutics for the treatment of joint degeneration and pain associated with osteoarthritis. J Inflamm (Lond). 2008 Dec 4;5:22. doi: 10.1186/1476-9255-5-22. PubMed PMID: 19055838; PubMed Central PMCID: PMC2612656.

15: Chen MH, Fitzgerald P, Singh SB, O'Neill EA, Schwartz CD, Thompson CM, O'Keefe SJ, Zaller DM, Doherty JB. Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors. Bioorg Med Chem Lett. 2008 Mar 15;18(6):2222-6. doi: 10.1016/j.bmcl.2006.10.097. Epub 2006 Nov 6. PubMed PMID: 18316187.

16: Bagley MC, Davis T, Dix MC, Rokicki MJ, Kipling D. Rapid synthesis of VX-745: p38 MAP kinase inhibition in Werner syndrome cells. Bioorg Med Chem Lett. 2007 Sep 15;17(18):5107-10. Epub 2007 Jul 13. PubMed PMID: 17659871.

17: Natarajan SR, Wisnoski DD, Thompson JE, O'Neill EA, O'Keefe SJ. p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones. Bioorg Med Chem Lett. 2006 Aug 15;16(16):4400-4. Epub 2006 Jun 5. PubMed PMID: 16750629.

18: Wagner G, Laufer S. Small molecular anti-cytokine agents. Med Res Rev. 2006 Jan;26(1):1-62. Review. PubMed PMID: 16283677.

19: Natarajan SR, Doherty JB. P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes. Curr Top Med Chem. 2005;5(10):987-1003. Review. PubMed PMID: 16178742.

20: Foster ML, Halley F, Souness JE. Potential of p38 inhibitors in the treatment of rheumatoid arthritis. Drug News Perspect. 2000 Oct;13(8):488-97. PubMed PMID: 12937622.

Explore Compound Types